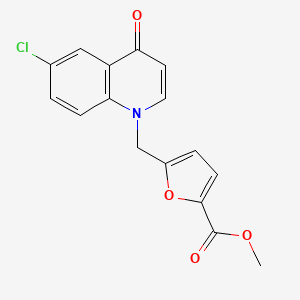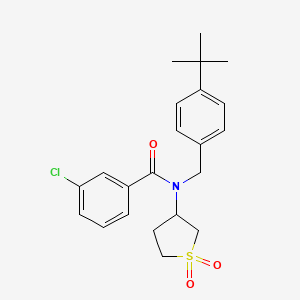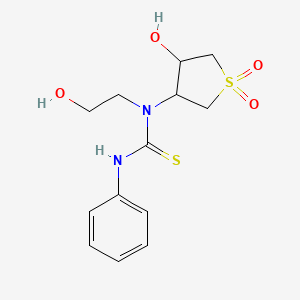
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat ist eine synthetische organische Verbindung, die zur Chromen-Familie gehört. Chromene sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und Antikrebs-Eigenschaften. Diese spezielle Verbindung verfügt über einen Chromen-Kern, der mit Aminogruppen und einer Chlorphenylgruppe substituiert ist, was sie zu einem Molekül von Interesse in der medizinischen Chemie und pharmazeutischen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Kondensation von 4-Chlorbenzaldehyd mit Malonsäuredinitril in Gegenwart einer Base wie Piperidin, um 2-Amino-4-(4-chlorphenyl)-4H-chromen-3-carbonitril zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, darunter Veresterung mit Ethanol und katalytische Hydrierung, um die Aminogruppen an den Positionen 2 und 7 einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen, höheren Ausbeuten und geringeren Produktionskosten. Katalysatoren und Lösungsmittel werden ausgewählt, um die Effizienz zu maximieren und die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppen können unter starken Oxidationsbedingungen zu Nitrogruppen oxidiert werden.
Reduktion: Die Nitrogruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators wieder zu Aminogruppen reduziert werden.
Substitution: Die Chlorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Salpetersäure (HNO₃) unter sauren Bedingungen.
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriummethanolat (NaOCH₃) oder andere starke Nucleophile in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Regenerierung der Aminogruppen.
Substitution: Bildung von substituierten Chromen-Derivaten mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle mit potenziellen biologischen Aktivitäten verwendet.
Biologie: Untersucht für seine Wechselwirkungen mit biologischen Makromolekülen, wie Proteinen und Nukleinsäuren.
Medizin: Wird auf sein Potenzial als Antikrebsmittel untersucht, da es die Zellproliferation hemmen und die Apoptose in Krebszellen induzieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen. Die Verbindung kann an DNA binden und so Replikations- und Transkriptionsprozesse stören, was zu einem Zellzyklusarrest und Apoptose führt. Es kann auch wichtige Enzyme hemmen, die an zellulären Signalwegen beteiligt sind, was zu seinen Antikrebswirkungen beiträgt.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. It may also inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat kann mit anderen Chromen-Derivaten verglichen werden, wie zum Beispiel:
2-Amino-4-(4-chlorphenyl)-4H-chromen-3-carbonitril: Ähnliche Struktur, aber ohne die Estergruppe, was seine Löslichkeit und biologische Aktivität beeinflussen kann.
4-(4-Chlorphenyl)-2,7-diamino-4H-chromen-3-carboxamid: Enthält eine Amidgruppe anstelle eines Esters, was möglicherweise seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen verändert.
Die einzigartige Kombination von Aminogruppen, Chlorphenylsubstitution und Esterfunktionalität in Ethyl-2,7-Diamino-4-(4-chlorphenyl)-4H-chromen-3-carboxylat macht es zu einer vielseitigen Verbindung mit unterschiedlichen Eigenschaften und Anwendungen.
Eigenschaften
Molekularformel |
C18H17ClN2O3 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3 |
InChI-Schlüssel |
WBPYVQZBIAHAGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)
![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)

